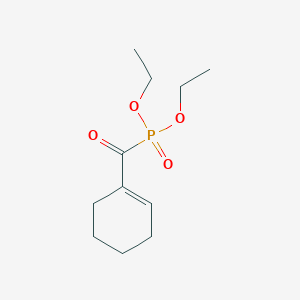
Diethyl (cyclohex-1-ene-1-carbonyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (cyclohex-1-ene-1-carbonyl)phosphonate is an organic compound that features a cyclohexene ring bonded to a carbonyl group and a phosphonate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (cyclohex-1-ene-1-carbonyl)phosphonate typically involves the reaction of cyclohex-1-ene-1-carbonyl chloride with diethyl phosphite. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (cyclohex-1-ene-1-carbonyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phosphonate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Diethyl (cyclohex-1-ene-1-carbonyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be utilized in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the production of materials with specific properties, such as flame retardants or plasticizers.
Mécanisme D'action
The mechanism of action of diethyl (cyclohex-1-ene-1-carbonyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions or active sites of enzymes, thereby inhibiting or modifying their activity. The cyclohexene ring and carbonyl group also contribute to its reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohex-1-ene-1-carbonyl chloride: A precursor in the synthesis of diethyl (cyclohex-1-ene-1-carbonyl)phosphonate.
Cyclohex-1-ene-1-carboxylic acid: Another related compound with a carboxylic acid group instead of a phosphonate ester.
Cyclohexenone: A compound with a similar cyclohexene ring structure but different functional groups.
Uniqueness
This compound is unique due to its combination of a cyclohexene ring, carbonyl group, and phosphonate ester. This structure imparts specific reactivity and binding properties that are not found in other similar compounds, making it valuable for specialized applications in synthesis and research.
Propriétés
Numéro CAS |
93031-77-7 |
|---|---|
Formule moléculaire |
C11H19O4P |
Poids moléculaire |
246.24 g/mol |
Nom IUPAC |
cyclohexen-1-yl(diethoxyphosphoryl)methanone |
InChI |
InChI=1S/C11H19O4P/c1-3-14-16(13,15-4-2)11(12)10-8-6-5-7-9-10/h8H,3-7,9H2,1-2H3 |
Clé InChI |
OMSIZSFHRKPRPU-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(=O)C1=CCCCC1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


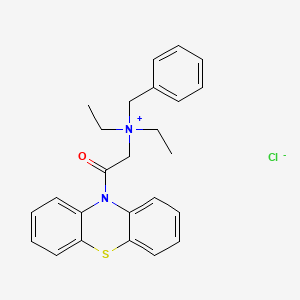
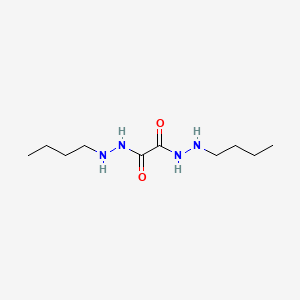
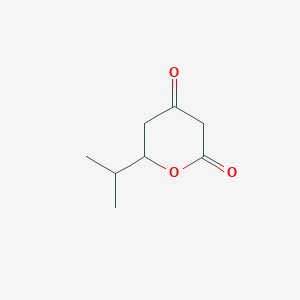
![Benzene, [3-(methoxymethoxy)-1-propynyl]-](/img/structure/B14345114.png)
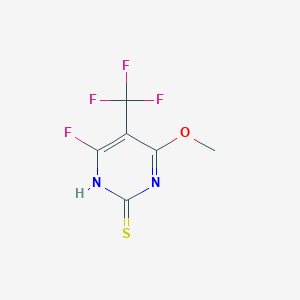
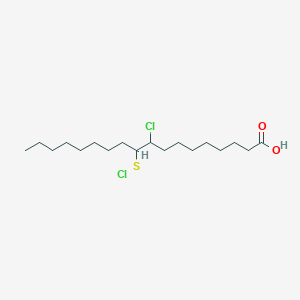


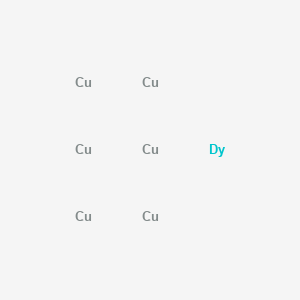
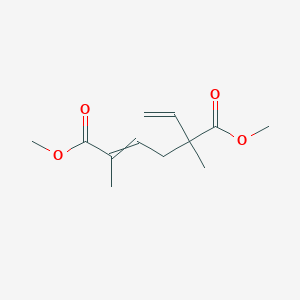
![Phosphonic acid, [(diphenylphosphinyl)difluoromethyl]-](/img/structure/B14345145.png)
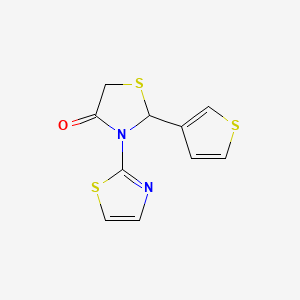
![Benzamide, N-[(methylamino)thioxomethyl]-4-nitro-](/img/structure/B14345165.png)

